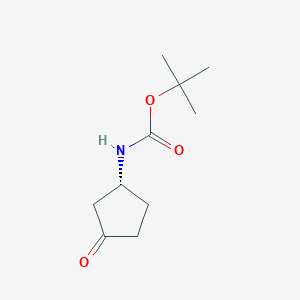

(R)-3-(Boc-amino)cyclopentanone

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOXAWYNXXEWBT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666919 | |

| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225641-86-1 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225641-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-(Boc-amino)cyclopentanone chemical properties

An In-Depth Technical Guide to (R)-3-(Boc-amino)cyclopentanone: Properties, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a reactive cyclopentanone ring with a stereodefined amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.[1] The presence of the chiral center, the ketone functionality, and the protected amine provides a scaffold with multiple, orthogonally reactive sites, allowing for sequential and selective chemical modifications.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity profile, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis. The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.

Core Chemical Properties

A summary of the key physicochemical data is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl (1R)-3-oxocyclopentylcarbamate | |

| CAS Number | 225641-86-1 | |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra can vary slightly based on the solvent and instrument, the characteristic signatures are well-defined.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9 hydrogens around 1.4 ppm) and the cyclopentyl ring protons. The protons adjacent to the carbonyl group and the nitrogen atom will exhibit distinct chemical shifts.[3]

-

¹³C NMR: The carbon NMR spectrum is distinguished by a signal for the carbonyl carbon (ketone) typically above 200 ppm, the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), and the distinct signals for the carbons of the cyclopentane ring.[3][4]

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1740-1750 cm⁻¹. Additionally, a strong absorption for the carbamate carbonyl of the Boc group will be visible around 1685-1710 cm⁻¹, along with N-H stretching and bending vibrations.[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group or isobutylene.

Part 2: Chemical Reactivity and Synthetic Behavior

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the ketone and the Boc-protected amine. The strategic manipulation of these sites is central to its role as a versatile intermediate.

The Ketone Carbonyl: An Electrophilic Hub

The carbonyl group within the cyclopentanone ring is a primary site for nucleophilic attack.[1] This reactivity allows for a wide range of transformations to modify the cyclic core.

-

Nucleophilic Addition: The ketone readily undergoes addition reactions with various nucleophiles, such as organometallic reagents (Grignards, organolithiums) and reducing agents (e.g., NaBH₄), to form tertiary and secondary alcohols, respectively.

-

Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the aldol condensation, with other carbonyl compounds to form α,β-unsaturated ketones.[4]

-

Reductive Amination: The ketone can be converted directly into a secondary or tertiary amine via reductive amination, providing a pathway to introduce a second nitrogen-containing substituent onto the cyclopentyl ring.[6]

Caption: Reactivity pathways of the ketone group.

The Boc-Protected Amine: A Masked Nucleophile

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[1] Its function is to temporarily deactivate the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule.[1]

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many reactions targeting the ketone functionality.

-

Deprotection: Its primary value lies in its facile removal under mild acidic conditions.[1] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the Boc group to reveal the free primary amine. This unmasked amine can then participate in subsequent reactions.

-

Post-Deprotection Reactions: Once deprotected, the resulting (R)-3-aminocyclopentanone is a potent nucleophile, ready for:

-

Acylation/Sulfonylation: Formation of amides and sulfonamides.

-

Alkylation: Nucleophilic substitution reactions to form secondary amines.

-

Peptide Coupling: Acting as the N-terminal component in peptide synthesis.[1]

-

Caption: Workflow for Boc deprotection and subsequent N-functionalization.

Part 3: Applications in Drug Discovery and Development

The dual functionality and defined stereochemistry of this compound make it a valuable scaffold in pharmaceutical synthesis.[1] It serves as a key intermediate for drugs targeting a variety of conditions, including metabolic and central nervous system disorders.[1] Its cyclopentyl core provides a rigid framework that can orient substituents in a precise three-dimensional arrangement, which is often crucial for effective binding to biological targets like enzymes and receptors.[1]

Part 4: Experimental Protocols and Handling

General Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Handling should occur in a well-ventilated area or a chemical fume hood.[8][9] Avoid creating dust and keep the compound away from ignition sources.[10][11]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10][11] If inhaled, move to fresh air.[8] If ingested, rinse mouth and seek medical attention.[10]

Protocol: Boc Group Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group to yield (R)-3-aminocyclopentanone, typically as a salt.

Objective: To efficiently deprotect the amine functionality for subsequent reactions.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10-20 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Causality: Anhydrous solvent and an inert atmosphere prevent unwanted side reactions with water or oxygen.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The deprotection reaction is exothermic. Cooling helps to control the reaction rate and prevent potential degradation of the product.

-

-

Addition of Acid: Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.

-

Causality: A large excess of TFA ensures the reaction goes to completion by driving the equilibrium forward. Dropwise addition helps manage the exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Causality: Monitoring is crucial to ensure complete conversion without unnecessary exposure to harsh acidic conditions, which could cause side reactions.

-

-

Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Workup - Neutralization: Carefully neutralize the residue by adding a saturated NaHCO₃ solution until effervescence ceases.

-

Causality: This step quenches the acid and converts the amine salt to the free amine, allowing for extraction into an organic solvent. This must be done cautiously due to CO₂ evolution.

-

-

Workup - Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

-

Workup - Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Causality: The brine wash and drying step are essential for removing water, which can interfere with subsequent reactions or product isolation.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-3-aminocyclopentanone. The product may be purified further by chromatography if necessary.

References

- 1. Buy this compound | 225641-86-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Cyclopentanone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. shinychem.com.tw [shinychem.com.tw]

- 9. carlroth.com [carlroth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of (R)-3-(Boc-amino)cyclopentanone: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Strategies for a Key Chiral Building Block

Introduction: The Significance of (R)-3-(Boc-amino)cyclopentanone in Modern Drug Discovery

(R)-3-(tert-butoxycarbonylamino)cyclopentanone, commonly referred to as this compound, is a valuable chiral building block in the field of medicinal chemistry and pharmaceutical development. Its rigid cyclopentanone core, combined with a protected amine functionality at a defined stereocenter, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] This compound serves as a crucial intermediate in the preparation of a wide range of biologically active molecules, including those targeting metabolic disorders and conditions of the central nervous system.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule while safeguarding the amino group.[1] The Boc group can be readily removed under mild acidic conditions, revealing the free amine for subsequent reactions, making it an ideal protecting group in multi-step syntheses.[1]

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic routes, including asymmetric synthesis, enzymatic resolutions, and the derivatization of chiral precursors. The guide will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: This approach involves the creation of the desired stereocenter from an achiral or prochiral starting material using a chiral catalyst or reagent.

-

Enzymatic Resolution: This method separates a racemic mixture of a precursor into its constituent enantiomers using stereoselective enzymes.

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials and modifies them through a series of chemical transformations to arrive at the target molecule.

The choice of a particular strategy often depends on factors such as the desired scale of the synthesis, cost-effectiveness, and the availability of specialized reagents or equipment.

Part 1: Asymmetric Synthesis – The Direct Path to Enantiopurity

Asymmetric synthesis offers an elegant and often highly efficient route to chiral molecules by directly establishing the required stereochemistry. Catalytic asymmetric methods are particularly attractive as they allow for the generation of large quantities of the desired enantiomer using only a small amount of a chiral catalyst.

Catalytic Asymmetric Amination of Cyclopentanone Derivatives

A prominent method for the asymmetric synthesis of this compound involves the direct asymmetric amination of α-substituted cyclic ketones.[1] This reaction has been effectively catalyzed by chiral phosphoric acids, with catalysts like (R)-C8-TCYP showing excellent performance.[1]

Reaction Mechanism: The chiral phosphoric acid catalyst activates the ketone, facilitating a nucleophilic attack by a nitrogen source, such as di-tert-butyl azodicarboxylate. The chiral environment provided by the catalyst directs the approach of the nitrogen source, leading to the preferential formation of one enantiomer.

Workflow Diagram: Catalytic Asymmetric Amination

Caption: Workflow for catalytic asymmetric amination.

Experimental Protocol: Asymmetric Amination

-

To a solution of the α-substituted cyclopentanone in a suitable solvent, add the chiral phosphoric acid catalyst (e.g., (R)-C8-TCYP).

-

Add the nitrogen source, di-tert-butyl azodicarboxylate, to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., 45°C) until completion, monitoring by TLC or HPLC.[1]

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired this compound.

Data Summary: Catalytic Asymmetric Amination

| Catalyst | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-C8-TCYP | Di-tert-butyl azodicarboxylate | High | >95 |

Part 2: Enzymatic Resolution – Harnessing Nature's Chirality

Enzymatic resolution is a powerful technique for separating racemic mixtures. This method relies on the high stereoselectivity of enzymes, typically lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution

A common approach for the synthesis of this compound precursors involves the kinetic resolution of a racemic 3-hydroxycyclopentanone derivative.[2] Lipases, such as Pseudomonas cepacia lipase (Amano lipase PS-DI), are frequently employed for this purpose.[2]

Mechanism of Resolution: The lipase selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) with an acyl donor (e.g., vinyl acetate), forming an ester. The unreacted enantiomer (e.g., the (S)-alcohol) can then be separated from the esterified product. The desired (R)-enantiomer can be obtained by subsequent hydrolysis of the ester.

Workflow Diagram: Enzymatic Resolution

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Dissolve the racemic 3-hydroxycyclopentanone in a suitable organic solvent.

-

Add the lipase (e.g., Amano lipase PS-DI) and the acyl donor (e.g., vinyl acetate).

-

Incubate the reaction at a controlled temperature, monitoring the conversion by GC or HPLC.

-

When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the resulting ester and the unreacted alcohol by column chromatography.

-

Hydrolyze the ester to obtain the enantiomerically enriched (R)-3-hydroxycyclopentanone.

-

The resulting (R)-3-hydroxycyclopentanone can then be converted to this compound through standard chemical transformations (e.g., Mitsunobu reaction followed by Boc protection).

Data Summary: Enzymatic Resolution of 3-Hydroxycyclopentanone Derivatives

| Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee, %) |

| Amano Lipase PS-DI | Vinyl Acetate | (R)-3-acetoxycyclopentanone | >98 |

| Candida antarctica Lipase B | Ethyl Acetate | (R)-acetylated amine | 94 |

Part 3: Chiral Pool Synthesis – Building from Nature's Blocks

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds as starting materials. This strategy avoids the need for asymmetric catalysis or resolution, often leading to more cost-effective and scalable syntheses.

Synthesis from Chiral Precursors

A variety of chiral starting materials can be elaborated to afford this compound. One notable approach begins with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso compound.[3]

Synthetic Strategy: This route involves the in-situ generation of a chiral nitroso species which then undergoes a cycloaddition with cyclopentadiene to form a bicyclic adduct with defined stereochemistry. Subsequent chemical transformations, including reduction and protection, lead to the target molecule.

Workflow Diagram: Chiral Pool Synthesis via Diels-Alder Reaction

Caption: Chiral pool synthesis via Diels-Alder reaction.

Experimental Protocol: Hetero-Diels-Alder Approach

-

Generate the chiral nitroso compound in situ by oxidizing a suitable chiral hydroxylamine derivative.[3]

-

React the chiral nitroso compound with cyclopentadiene in a hetero-Diels-Alder reaction to form the bicyclic adduct.[3]

-

Selectively reduce the N-O bond of the adduct, for instance, using zinc powder in acetic acid.[3]

-

Perform a series of functional group manipulations, which may include reduction of the double bond, deprotection, and Boc protection of the resulting amine, to yield this compound.[3]

Conclusion: A Versatile Toolkit for a Key Chiral Intermediate

The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own set of advantages and considerations. Asymmetric catalysis provides a direct and highly enantioselective route, while enzymatic resolution offers a powerful method for separating racemic precursors. Chiral pool synthesis, on the other hand, presents a cost-effective and scalable option by utilizing readily available chiral starting materials.

The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. The methods detailed in this guide represent a robust toolkit for chemists to access this important chiral building block, thereby facilitating the discovery and development of new and innovative pharmaceuticals.

References

A Technical Guide to (R)-3-(Boc-amino)cyclopentanone: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Abstract

(R)-3-(Boc-amino)cyclopentanone (CAS No. 225641-86-1) has emerged as a strategically important chiral building block in medicinal chemistry and pharmaceutical development. Its unique scaffold, featuring a cyclopentanone ring, a stereodefined amine at the C3 position, and an acid-labile Boc protecting group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, critical chemical transformations, and applications, with a focus on the underlying chemical principles that drive its utility for researchers and drug development professionals.

Strategic Importance in Drug Discovery

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Chiral intermediates like this compound are indispensable for constructing molecules with specific stereochemistry, which is often the key determinant of efficacy and safety. The cyclopentane core is a prevalent motif in many natural products and pharmaceuticals, providing a rigid scaffold that can orient functional groups in a defined spatial manner.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. Its function here is twofold: it deactivates the nucleophilicity of the amine during reactions at other sites of the molecule and its facile removal under mild acidic conditions allows for late-stage functionalization, a critical advantage in multi-step synthetic campaigns.[1] The combination of the chiral amine and the ketone functionality makes this compound a powerful precursor for a variety of pharmacophores, including those found in kinase inhibitors and other targeted therapies.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its reliable use in synthesis.

| Property | Value | Source |

| CAS Number | 225641-86-1 | [3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [3] |

| IUPAC Name | tert-butyl (1R)-3-oxocyclopentylcarbamate | |

| Appearance | Solid | |

| Storage | Refrigerator | [3] |

Spectroscopic Data (Expected):

-

¹H NMR: Protons adjacent to the carbonyl group (α-protons) would appear as multiplets in the downfield region (~2.0-2.5 ppm). The proton on the carbon bearing the NBoc group (CH-N) would be a multiplet further downfield. The tert-butyl group of the Boc moiety would present as a characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons.

-

¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, typically >200 ppm. The quaternary carbon of the Boc group would appear around 80 ppm, and the methyl carbons of the Boc group around 28 ppm.

-

IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch would be prominent around 1740-1750 cm⁻¹. Another strong band for the carbamate carbonyl (N-C=O) of the Boc group would be visible around 1680-1700 cm⁻¹. The N-H stretch would appear around 3300-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 199. Loss of the tert-butyl group (-57) or the entire Boc group (-101) are common fragmentation pathways.

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is critical to its utility. Several strategies have been developed, each with distinct advantages.

Asymmetric Amination of Cyclopentanone Precursors

A highly effective modern approach involves the direct asymmetric amination of α-substituted cyclic ketones.[1] This method often employs chiral catalysts to induce stereoselectivity. For instance, chiral phosphoric acid catalysts have shown excellent performance in reactions using an azodicarboxylate as the nitrogen source, delivering the desired (R)-enantiomer with high enantioselectivity.[1]

Causality: The chiral catalyst creates a transient, diastereomeric complex with the reactants. This complex orients the cyclopentanone precursor and the aminating agent in a specific three-dimensional arrangement, favoring attack from one face of the ring and thus leading to the preferential formation of the (R)-product.

Resolution of Racemic Mixtures

Classical resolution techniques can also be employed. These methods involve reacting the racemic amine (obtained after deprotection of a racemic Boc-protected precursor) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Enzymatic resolution, where a lipase selectively acylates one enantiomer of a related precursor alcohol, is another powerful strategy.

Chiral Pool Synthesis

Synthesis starting from naturally occurring chiral molecules (the "chiral pool") is a common strategy. For instance, derivatives of amino acids or sugars can be elaborated through multi-step sequences to form the target cyclopentanone ring with the desired stereochemistry already installed.

Caption: Key synthetic pathways to this compound.

Key Transformations and Synthetic Applications

The true value of this building block lies in its versatile reactivity. The ketone and the protected amine are handles for a wide array of subsequent chemical modifications.

Boc Group Deprotection

The removal of the Boc group is the most common and critical first step in its utilization. This is typically achieved under mild acidic conditions, which are orthogonal to many other functional groups.

-

Protocol: Boc Deprotection

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. The resulting amine salt can often be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

-

Trustworthiness: This protocol is self-validating. The complete disappearance of the starting material and the appearance of a more polar spot (by TLC) corresponding to the free amine or its salt confirms the reaction's completion. The mass change is readily confirmed by LC-MS.

Reactions of the Unmasked Amine

Once deprotected, the free (R)-3-aminocyclopentanone is a nucleophile that can undergo a range of C-N bond-forming reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides (using coupling agents like EDC/HOBt or in the presence of a base) to form amides.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines.

-

N-Arylation/Alkylation: The amine can be functionalized via reactions like the Buchwald-Hartwig amination or standard nucleophilic substitution with alkyl halides.[1]

Reactions at the Ketone

The cyclopentanone carbonyl group offers another site for modification:

-

Reductive Amination: The ketone itself can be reacted with a primary or secondary amine to form a new C-N bond at the C3 position, often with stereochemical implications.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Grignard/Organolithium Addition: Formation of tertiary alcohols.

Caption: Key transformations of this compound.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The (R)-3-aminocyclopentane moiety can be incorporated as a key substituent that projects into solvent-exposed regions or forms critical hydrogen bonds, enhancing both potency and selectivity. For example, the cyclopentyl group can provide favorable hydrophobic interactions, while the amine serves as an attachment point for side chains that confer specificity or improve pharmacokinetic properties.

Analytical and Quality Control

Ensuring the chemical and stereochemical purity of this compound is essential for its successful application.

-

Purity Assessment (HPLC/GC): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity. Gas Chromatography (GC) can also be used.

-

Enantiomeric Excess (ee) Determination: Chiral chromatography is mandatory to confirm the stereochemical integrity. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using columns with a chiral stationary phase can separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess.

-

Structural Confirmation: NMR and Mass Spectrometry, as detailed in Section 2, are used to confirm the identity and structure of the material.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Standard precautionary measures should be taken when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile chiral building block that provides an efficient entry point to a range of complex molecular targets. Its pre-installed stereocenter, rigid carbocyclic core, and orthogonally protected amine make it a powerful tool for medicinal chemists. A deep understanding of its synthesis, reactivity, and analytical profile enables researchers to leverage its full potential in the design and development of next-generation therapeutics, particularly in the field of oncology and kinase inhibitor research.

References

- 1. Buy this compound | 225641-86-1 [smolecule.com]

- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 225641-86-1 [sigmaaldrich.com]

Introduction: The Role of (R)-3-(Boc-amino)cyclopentanone in Modern Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-(Boc-amino)cyclopentanone

This compound is a valuable chiral building block in the fields of medicinal chemistry and organic synthesis. Its structure combines a reactive cyclopentanone ring with a stereocenter and a Boc-protected amine, making it a versatile intermediate for constructing complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its stability across a range of reaction conditions and its facile removal under mild acidic protocols.[2][3][4]

For researchers and drug development professionals, rigorous analytical characterization of such intermediates is not merely a procedural step but a foundational pillar of scientific integrity. It ensures the structural identity, stereochemical purity, and overall quality of the material, which is paramount for the success of multi-step syntheses and the ultimate efficacy and safety of a target therapeutic agent. This guide provides a comprehensive overview of the core spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—used to elucidate and verify the structure of this compound, framed from the perspective of practical application and expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular framework.

Workflow for Spectroscopic Characterization

The following diagram illustrates a self-validating workflow for the comprehensive spectroscopic analysis of a synthetic intermediate like this compound.

References

Chiral Synthesis of 3-Aminocyclopentanone Derivatives: An In-depth Technical Guide

Introduction

Chiral 3-aminocyclopentanone derivatives are pivotal structural motifs in a vast array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid cyclopentane framework, coupled with the stereochemically defined amine and ketone functionalities, allows for precise three-dimensional orientation of substituents, which is crucial for specific molecular interactions with biological targets.[3] This guide provides a comprehensive overview of the core strategies for the chiral synthesis of these valuable compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The significance of chirality in pharmacology cannot be overstated; often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-aminocyclopentanone derivatives is a critical endeavor in modern organic chemistry and drug development.[4]

This guide will delve into the primary strategies employed for establishing the stereochemistry of 3-aminocyclopentanone derivatives, including asymmetric catalysis, chiral pool synthesis, and resolution techniques. For each approach, the underlying principles, key considerations for experimental design, and detailed protocols will be discussed.

Core Synthetic Strategies

The synthesis of chiral 3-aminocyclopentanone derivatives can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction that forms the cyclopentanone ring or introduces the amino group.

-

Chiral Pool Synthesis: The utilization of readily available chiral starting materials from nature to construct the target molecule.

-

Resolution: The separation of a racemic mixture of 3-aminocyclopentanone derivatives into its constituent enantiomers.

The choice of strategy often depends on factors such as the desired stereoisomer, the availability of starting materials, scalability, and economic viability.

Asymmetric Catalysis: The Power of Enantioselective Transformations

Asymmetric catalysis stands as one of the most elegant and atom-economical approaches to chiral synthesis. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key asymmetric catalytic methods for synthesizing 3-aminocyclopentanone derivatives include organocatalysis and transition-metal catalysis.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5] Chiral amines, amino acids, and their derivatives are frequently employed as organocatalysts to activate substrates and control the stereoselectivity of reactions.[6]

A prominent organocatalytic strategy for the synthesis of polysubstituted cyclopentanones is the cascade double Michael addition reaction.[7] This approach involves the reaction of α,β-unsaturated aldehydes with a β-keto ester bearing an electron-deficient olefin, catalyzed by a chiral secondary amine, such as an O-TMS-protected diphenylprolinol. This cascade reaction can form multiple contiguous stereocenters in a single step with high enantioselectivity.[7]

Another powerful organocatalytic approach is the asymmetric aza-Michael reaction, where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound.[8] Chiral bifunctional catalysts, such as squaramides derived from cinchona alkaloids, have proven to be highly effective in promoting these reactions with excellent diastereoselectivity and enantioselectivity.[8]

Experimental Protocol: Organocatalytic Asymmetric Triple Michael Domino Reaction

This protocol describes the synthesis of a fully substituted cyclopentane-oxindole derivative through an organocatalytic triple Michael domino reaction, followed by a one-pot Wittig olefination.[9]

Materials:

-

Oxindole

-

Unsaturated conjugated diene

-

(E)-cinnamaldehyde

-

Diphenyl prolinol trimethylsilyl ether (catalyst)

-

Chloroform (CHCl₃)

-

Wittig reagent (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

Procedure:

-

To a solution of oxindole (1.0 equiv) and the unsaturated conjugated diene (1.0 equiv) in CHCl₃ at room temperature, add the diphenyl prolinol trimethylsilyl ether catalyst (0.3 equiv).

-

Add (E)-cinnamaldehyde (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion of the domino reaction, add the Wittig reagent to the reaction mixture for the one-pot olefination.

-

After the Wittig reaction is complete, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to afford the desired fully functionalized cyclopentane-oxindole.

Transition-Metal Catalysis

Transition-metal catalysis offers a complementary approach to organocatalysis, often providing different reactivity and selectivity. Copper-catalyzed asymmetric conjugate reduction of β-substituted cyclopentenones is a notable example, leading to enantiomerically enriched products.[10]

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis leverages the vast collection of enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes, as starting materials.[11][12][13] This strategy is particularly attractive as the initial stereocenters are already established, and the synthetic challenge lies in transforming these natural products into the desired target molecule while preserving their stereochemical integrity.

For instance, L-glutamic acid can serve as a starting point for the synthesis of functionalized chiral cyclopentanes.[12] Similarly, carbohydrates like D-mannose and D-galactose can be transformed into polyhydroxylated cyclopentane β-amino acid derivatives through a sequence involving ring-closing metathesis.[14] Terpenes, such as (-)-carvone, have also been successfully employed in the stereoselective synthesis of key intermediates for carbapenem antibiotics, which feature a cyclopentanone-related core.[15]

Conceptual Workflow: Chiral Pool Synthesis from (-)-Carvone

The following diagram illustrates a conceptual workflow for the synthesis of a chiral cyclopentanone derivative from the readily available terpene, (-)-carvone.

Caption: Chiral pool synthesis from (-)-carvone.

Desymmetrization: Unlocking Chirality from Prochiral Molecules

Desymmetrization of prochiral or meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules.[16] This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical starting material, guided by a chiral catalyst or reagent, to generate a chiral product.

For the synthesis of 3-aminocyclopentanone derivatives, the desymmetrization of prochiral cyclopentenediones is a viable route.[16] For example, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can lead to the efficient desymmetrization of the cyclopentene-1,3-dione.[16] This method provides access to tetracyclic spirooxindoles containing fused pyrrolidine-cyclopentane subunits with good yields and diastereoselectivities.[16]

Another example is the chiral boro-phosphate catalyzed reductive amination of 2,2-disubstituted 1,3-cyclopentadiones. This desymmetrization reaction provides chiral β-amino ketones with an all-carbon quaternary stereocenter in high enantioselectivities and excellent diastereoselectivities.[10]

Resolution: Separating Enantiomers

Kinetic resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. The result is the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

For instance, the kinetic resolution of 3,5-dialkyl-cyclopentenones can be achieved through the enantioselective reduction of the olefin group using a chiral BINAP/CuCl catalytic system.[17] This method allows for the separation of the unreacted cyclopentenone enantiomer with high enantiomeric excess.[17]

Enzymatic resolution is another powerful technique that utilizes the high stereoselectivity of enzymes. Lipases are commonly used for the resolution of hydroxylated cyclopentenones, which are valuable precursors for various bioactive molecules.[17]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Asymmetric Catalysis | Utilizes chiral catalysts (organocatalysts, transition metals) to induce stereoselectivity. | High atom economy, catalytic nature allows for scalability. | Catalyst development can be challenging and expensive. |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials. | Readily available starting materials with defined stereochemistry. | Limited to the structural diversity of the chiral pool. |

| Desymmetrization | Creates chirality by selectively reacting with one of two enantiotopic groups in a prochiral molecule. | Can generate complex chiral molecules from simple, symmetrical precursors. | Requires suitable prochiral substrates. |

| Resolution | Separates a racemic mixture into its individual enantiomers. | Applicable to a wide range of compounds. | Maximum theoretical yield for the desired enantiomer is 50%. |

Conclusion

The chiral synthesis of 3-aminocyclopentanone derivatives is a dynamic and evolving field of research. The strategies outlined in this guide—asymmetric catalysis, chiral pool synthesis, desymmetrization, and resolution—each offer unique advantages and are continually being refined to provide more efficient and selective access to these important molecules. The choice of a particular synthetic route will ultimately be guided by the specific structural requirements of the target molecule, scalability considerations, and the desired level of stereochemical purity. As our understanding of asymmetric synthesis deepens, we can anticipate the development of even more innovative and powerful methods for constructing these valuable chiral building blocks for the advancement of medicine and science.

References

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. jocpr.com [jocpr.com]

- 5. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopentanone synthesis [organic-chemistry.org]

- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. baranlab.org [baranlab.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Chiral synthesis of the key intermediate for 1β-methylcarbapenem antibiotics starting from (–)-carvone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (R)-3-(Boc-amino)cyclopentanone: Synthesis, Characterization, and Application

Executive Summary: (R)-3-(Boc-amino)cyclopentanone is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive cyclopentanone ring and a protected amine on a stereodefined center, makes it a valuable intermediate for constructing complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, analytical characterization, and key applications, tailored for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery, the demand for enantiomerically pure starting materials is paramount. The stereochemistry of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with biological targets such as enzymes and receptors. This compound, with its CAS Number 225641-86-1, has emerged as a critical chiral intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical transformations on other parts of the molecule, while the cyclopentanone moiety provides a scaffold for further elaboration.[1] Its utility is demonstrated in its application as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and central nervous system disorders.[1] This guide aims to serve as a technical resource, elucidating the key attributes and methodologies associated with this versatile compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| IUPAC Name | tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | [1] |

| CAS Number | 225641-86-1 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator (2-8°C) | |

| InChI Key | CLOXAWYNXXEWBT-SSDOTTSWSA-N | [1] |

Safety Information: this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes. A prevalent and reliable method involves the direct Boc protection of the corresponding chiral amine. This approach is favored for its straightforward execution and high yields.

Experimental Protocol: Boc Protection of (R)-3-Aminocyclopentanone

This protocol describes the synthesis of this compound from (R)-3-aminocyclopentanone hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

(R)-3-Aminocyclopentanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a solution of (R)-3-aminocyclopentanone hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (TEA, 2.2 eq) at 0°C (ice bath).

-

Rationale: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt, liberating the free amine for reaction. Running the reaction at 0°C helps to control the exothermicity of the neutralization and subsequent acylation.

-

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of DCM, dropwise to the stirring solution.

-

Rationale: Boc anhydride is the standard reagent for introducing the Boc protecting group.[1] A slight excess ensures complete conversion of the starting amine. Dropwise addition prevents a rapid temperature increase.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acidic species and unreacted Boc anhydride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Rationale: The product is organic-soluble and will be primarily in the DCM layer. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

-

Rationale: The bicarbonate wash removes any acidic byproducts, while the brine wash removes residual water and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical post-synthesis steps. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm, 9H, singlet), cyclopentanone ring protons (multiplets in the ~1.8-2.8 ppm range), and the methine proton adjacent to the nitrogen (~4.0-4.2 ppm, multiplet). |

| ¹³C NMR | Resonances for the carbonyl carbon (~217 ppm), the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and various carbons of the cyclopentyl ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 200.1, and [M+Na]⁺ ion at m/z 222.1. |

Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the ketone and the protected amine.

-

Ketone Reactivity: The carbonyl group is an electrophilic center susceptible to nucleophilic attack.[1] This allows for a wide range of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce a second amino group, and Wittig-type reactions to form alkenes.

-

Boc-Protected Amine: The Boc group is stable to a wide range of non-acidic conditions, allowing for extensive modification of the ketone. It can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine, which can then undergo reactions such as acylation, alkylation, or sulfonylation.[1]

This dual functionality makes it an excellent scaffold for building molecular complexity. It is a key building block in the synthesis of complex peptides and various pharmaceutical agents.[1]

Reactivity Map

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a high-value chiral intermediate whose strategic importance in pharmaceutical and organic synthesis cannot be overstated. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the synthesis of complex target molecules. The methodologies for its synthesis are robust, and its reactivity is well-understood, making it an indispensable tool for the modern synthetic chemist. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in a research and development setting.

References

Strategic Pathways to (R)-3-(Boc-amino)cyclopentanone: An In-depth Technical Guide

Introduction: The Significance of (R)-3-(Boc-amino)cyclopentanone in Modern Drug Discovery

(R)-3-(tert-butoxycarbonylamino)cyclopentanone is a chiral synthetic building block of considerable interest to the pharmaceutical and agrochemical industries. Its rigid cyclopentane scaffold, coupled with a stereodefined amine functionality, makes it an invaluable synthon for the construction of complex molecular architectures with specific biological activities. The Boc-protecting group offers robust protection of the amine during synthetic manipulations and allows for facile deprotection under mild acidic conditions, rendering it a versatile intermediate in multi-step syntheses. This guide provides an in-depth analysis of several strategic approaches for the synthesis of this key chiral intermediate, offering researchers and drug development professionals a comprehensive overview of viable and field-proven methodologies. We will delve into the intricacies of three distinct and powerful strategies: a chiral pool approach commencing from the renowned (-)-Vince lactam, an enantiodivergent synthesis from a silylated cyclopentenone, and an efficient enzymatic kinetic resolution of a racemic precursor. Each strategy will be presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis to aid in the selection of the most appropriate route for a given application.

Strategic Approach 1: Chiral Pool Synthesis from (-)-Vince Lactam

The use of readily available, enantiopure starting materials from the chiral pool is a time-honored and efficient strategy in asymmetric synthesis. The bicyclic γ-lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the (-)-Vince lactam, is a versatile chiral building block that has been extensively utilized in the synthesis of carbocyclic nucleosides and other cyclopentane derivatives.[1][2] Its rigid, conformationally constrained structure allows for high stereocontrol in subsequent transformations.

The synthetic rationale involves the key steps of oxidative cleavage of the olefinic bond within the Vince lactam, followed by reductive amination and subsequent protection of the resulting amine to yield the target this compound.

Synthetic Workflow: From (-)-Vince Lactam to the Target Compound

Caption: Synthetic pathway from (-)-Vince Lactam.

Detailed Experimental Protocol

Step 1: Oxidative Cleavage of (-)-Vince Lactam

-

Dissolve (-)-Vince lactam (1 equivalent) in a suitable solvent such as methanol or dichloromethane at -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure to yield the crude diformyl intermediate, which is typically used in the next step without further purification.

Step 2: Reductive Amination and Cyclization

-

Dissolve the crude diformyl intermediate in a suitable solvent like methanol.

-

Add benzylamine (1.1 equivalents) and stir for 1-2 hours at room temperature.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (NaCNBH₃, 1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude cyclized amine.

Step 3 & 4: Hydrogenolysis and Boc Protection

-

Dissolve the crude cyclized amine in methanol and add Boc anhydride (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).

-

Stir the mixture at room temperature for 4-6 hours.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to afford pure this compound.

Strategic Approach 2: Enantiodivergent Synthesis from a Chiral Cyclopentenone Precursor

This strategy leverages a readily available chiral starting material, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, to access both enantiomers of a key aminocyclopentenone intermediate. For the synthesis of the (R)-target, a Mitsunobu reaction is employed to invert the stereocenter of the corresponding (R)-alcohol precursor. Subsequent reduction of the enone functionality provides the desired saturated cyclopentanone.[3]

Synthetic Workflow: An Enantiodivergent Route

Caption: Enantiodivergent synthesis pathway.

Detailed Experimental Protocol

Step 1 & 2: Stereoselective Reduction and Mitsunobu Inversion

-

To a solution of (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at -78 °C, add NaBH₄ (1.1 equivalents) portion-wise.

-

Stir for 30 minutes, then quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the resulting alcohol by column chromatography.

-

To a solution of the alcohol (1 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and diphenylphosphoryl azide (DPPA, 1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture and purify by column chromatography to yield the azide.

Step 3 & 4: Azide Reduction and Boc Protection

-

To a solution of the azide (1 equivalent) in THF/H₂O (10:1), add PPh₃ (1.2 equivalents) and stir at room temperature for 12 hours.

-

Concentrate the mixture and dissolve the residue in dichloromethane.

-

Add triethylamine (2.0 equivalents) and Boc anhydride (1.2 equivalents) and stir at room temperature for 6 hours.

-

Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 5 & 6: Desilylation, Oxidation, and Conjugate Reduction

-

Dissolve the TBS-protected amine (1 equivalent) in a solution of HF-Pyridine in THF at 0 °C. Stir for 2 hours, then quench with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, dry, and concentrate.

-

Dissolve the resulting alcohol in dichloromethane and add Dess-Martin periodinane (DMP, 1.5 equivalents). Stir at room temperature for 2 hours.

-

Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract with dichloromethane, dry, and concentrate.

-

Dissolve the resulting enone in ethyl acetate and add 10% Pd/C catalyst.

-

Stir under a hydrogen atmosphere for 4 hours.

-

Filter through Celite and concentrate. Purify by flash column chromatography to obtain this compound.

Strategic Approach 3: Enzymatic Kinetic Resolution of a Racemic Precursor

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly effective for the kinetic resolution of racemic alcohols and amines. In this approach, a racemic N-Boc-3-aminocyclopentanol is subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can be easily separated, and the desired enantiopure alcohol can then be oxidized to the target ketone.

Synthetic Workflow: Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution pathway.

Detailed Experimental Protocol

Step 1: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic N-Boc-3-aminocyclopentanol (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (2-3 equivalents).

-

Add a commercially available lipase, such as Pseudomonas cepacia lipase (Lipase PS) (e.g., 50-100 mg per mmol of substrate).[4]

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

-

Filter off the enzyme and concentrate the filtrate under reduced pressure.

Step 2 & 3: Separation and Oxidation

-

Separate the resulting (S)-N-Boc-3-aminocyclopentyl acetate and the unreacted (R)-N-Boc-3-aminocyclopentanol by flash column chromatography on silica gel.

-

Dissolve the enantiomerically enriched (R)-N-Boc-3-aminocyclopentanol (1 equivalent) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield this compound.

Comparative Analysis of Synthetic Strategies

| Parameter | Chiral Pool (Vince Lactam) | Enantiodivergent Synthesis | Enzymatic Kinetic Resolution |

| Starting Material | (-)-Vince Lactam | (S)-4-[(TBS)oxy]cyclopent-2-en-1-one | Racemic N-Boc-3-aminocyclopentanol |

| Key Chiral Induction Step | Chiral starting material | Mitsunobu inversion | Enzymatic acylation |

| Overall Yield | Moderate | Moderate | Theoretically max. 50% (can be improved with racemization) |

| Enantioselectivity | High (derived from starting material) | High (dependent on Mitsunobu and reductions) | Excellent (typically >99% ee) |

| Scalability | Good | Moderate (some reagents are expensive) | Good (biocatalysis is scalable) |

| Reagent Toxicity/Hazards | Ozonolysis requires special care | Azide intermediates are potentially explosive | Generally low toxicity |

| Advantages | Well-established starting material, high stereocontrol | Access to both enantiomers from a single precursor | High enantioselectivity, mild reaction conditions |

| Disadvantages | Multi-step process | Use of hazardous reagents (azides, DEAD) | Theoretical yield limitation, requires screening of enzymes |

Conclusion

The synthesis of this compound can be achieved through several elegant and efficient strategies, each with its own set of advantages and challenges. The choice of a particular route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, cost considerations, and the technical capabilities of the laboratory. The chiral pool synthesis from (-)-Vince lactam offers a reliable and well-trodden path, while the enantiodivergent approach provides flexibility in accessing both enantiomers. The enzymatic kinetic resolution stands out for its exceptional enantioselectivity and environmentally benign nature. By understanding the nuances of each of these methodologies, researchers and process chemists can make informed decisions to efficiently access this valuable chiral building block for their drug discovery and development programs.

References

The Cyclopentanone Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide to the Biological Activity of Cyclopentanone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanone ring, a five-membered carbocyclic ketone, represents a fundamental and highly versatile scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a core molecular framework that is capable of providing ligands for more than one type of biological receptor. Found in a vast array of natural products with potent biological effects, such as prostaglandins, jasmonates, and various fungal metabolites, the cyclopentanone core has served as a crucial building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of cyclopentanone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used for their synthesis and evaluation. We will examine their significant potential in oncology, inflammation, and infectious diseases, offering field-proven insights and detailed protocols to empower researchers in the pursuit of new and effective therapeutics.

Introduction: The Significance of the Cyclopentanone Scaffold

Cyclopentanone, with the chemical formula (CH₂)₄CO, is a structurally simple cyclic ketone.[1] However, the reactivity of its carbonyl group and the conformational flexibility of the five-membered ring allow for a high degree of chemical modification. This adaptability is the primary reason for its prevalence in both natural products and synthetic drug candidates.[1][2] Derivatives can be readily synthesized to explore a vast chemical space, enabling the fine-tuning of pharmacological properties.

The α,β-unsaturated ketone moiety (an enone) found in cyclopentenone derivatives is a particularly important feature. This electrophilic center can engage in Michael addition reactions with nucleophilic residues (such as cysteine thiols) in proteins, leading to covalent modification and modulation of the target's function.[3] This reactivity is central to many of the biological activities discussed herein, including anticancer and anti-inflammatory effects.

This guide is structured to provide a logical progression from the broad spectrum of biological activities to the specific molecular mechanisms and practical experimental protocols.

Major Biological Activities and Mechanisms of Action

Cyclopentanone derivatives have demonstrated a remarkable breadth of pharmacological activities. The following sections will detail their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, with a focus on the underlying molecular pathways.

Anticancer Activity: Inducing Programmed Cell Death

The cyclopentenone moiety is a key feature in many derivatives with potent anticancer properties.[4][5] These compounds often exert their effects by inducing apoptosis (programmed cell death), a critical mechanism for eliminating malignant cells.

Mechanism of Action: The Mitochondrial (Intrinsic) Apoptosis Pathway

A primary mechanism involves the activation of the mitochondrial apoptosis pathway.[6][7] Cyclopentenone-containing compounds, such as certain prostaglandins and chalcones, can trigger this cascade independent of external death receptor signaling.[8]

The process unfolds as follows:

-

Induction of Reactive Oxygen Species (ROS): The compound enters the cancer cell and stimulates the production of ROS.[8]

-

Mitochondrial Disruption: Increased ROS levels lead to the dissipation of the mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm.[7][8]

-

Caspase Activation: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3.[2][7]

-

Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[7]

This pathway highlights how cyclopentanone derivatives can selectively target and eliminate cancer cells by exploiting their intrinsic cell death machinery.

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway induced by Cyclopentenone Derivatives.

Quantitative Data: Cytotoxicity of Cyclopentanone Derivatives

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value (µM) | Citation(s) |

| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical) | 27.5 µg/mL | [9] |

| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | 30.4 µg/mL | [9] |

| Bis(arylidene) | 2,5-bis(4-bromobenzylidene)cyclopentanone (5e) | (α-amylase inhibition) | 6.9 ± 1.8 | [10] |

| Bis(arylidene) | 2,5-bis(4-chlorobenzylidene)cyclopentanone (5d) | (α-amylase inhibition) | 7.6 ± 1.4 | [10] |

Anti-inflammatory Activity: Suppression of the NF-κB Pathway

Chronic inflammation is a driver of numerous diseases, including cancer, autoimmune disorders, and cardiovascular disease. Cyclopentenone prostaglandins (cyPGs), a class of naturally occurring cyclopentanone derivatives, are potent anti-inflammatory agents.[11]

Mechanism of Action: Direct Inhibition of IκB Kinase (IKK)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] Pro-inflammatory stimuli (like TNF-α) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[14] This phosphorylation marks IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., COX-2, chemokines).[11]

Cyclopentenone prostaglandins exert their anti-inflammatory effects by directly targeting and inhibiting the IKKβ subunit of the IKK complex.[11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory gene expression program is suppressed.[11]

Caption: Inhibition of the NF-κB Pathway by Cyclopentenone Derivatives.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity can be measured by assessing the inhibition of nitric oxide (NO) or prostaglandin E2 (PGE2) production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

| Compound Class | Derivative Example | Assay | IC50 Value | Citation(s) |

| Curcumin Analogue | 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | DPPH radical scavenging | 49.1 µg/mL | [3][15] |

| Curcumin Analogue | 2,5-bis-(4-dimethylamino-benzylidene)-cyclopentanone | DPPH radical scavenging | 64.6 µg/mL | [3] |

| Cyclopentenyl Ester | Avellaneine C (3) | NO Production Inhibition | ~25 µM | [16] |

| Cyclopentenyl Ester | Avellaneine D (4) | NO Production Inhibition | ~20 µM | [16] |

Antimicrobial and Antiviral Activities

The versatile cyclopentanone scaffold has also given rise to compounds with significant activity against bacterial, fungal, and viral pathogens.

Antimicrobial Mechanism: While not as universally defined as the anticancer or anti-inflammatory mechanisms, the antimicrobial action of cyclopentanone derivatives is thought to involve the disruption of microbial cell wall integrity and the inhibition of essential enzymes. The enone moiety's ability to react with cellular nucleophiles is likely a key factor. Several derivatives have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[17]

Quantitative Data: Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC Value (µg/mL) | Citation(s) |

| Diamino-cyclopentenone | Oxime ether derivative (20) | MRSA | 0.976 | [17] |

| Diamino-cyclopentenone | Oxime ether derivative (20) | VRE | 3.91 | [17] |

| Diamino-cyclopentenone | Tetrahydroquinoline analog (8) | VRE | 0.98 | [17] |

| 2-octylcyclopentanone | 2-octylcyclopentanone | P. aeruginosa | 13.7 mm (inhibition zone) | [18] |